molecular formula C15H15ClFN3O B12267198 1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-fluorophenyl)ethan-1-one

1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B12267198
M. Wt: 307.75 g/mol
InChI Key: UVFRYFFHLUMVPE-UHFFFAOYSA-N
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Description

1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-fluorophenyl)ethan-1-one is a complex organic compound that features a pyrazole ring, an azetidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-fluorophenyl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the azetidine ring and the fluorophenyl group. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-fluorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenyl)ethan-1-one
  • 1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-bromophenyl)ethan-1-one

Uniqueness

1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-fluorophenyl)ethan-1-one is unique due to the presence of both a fluorophenyl group and an azetidine ring, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C15H15ClFN3O

Molecular Weight

307.75 g/mol

IUPAC Name

1-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-2-(4-fluorophenyl)ethanone

InChI

InChI=1S/C15H15ClFN3O/c16-13-6-18-20(10-13)9-12-7-19(8-12)15(21)5-11-1-3-14(17)4-2-11/h1-4,6,10,12H,5,7-9H2

InChI Key

UVFRYFFHLUMVPE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)F)CN3C=C(C=N3)Cl

Origin of Product

United States

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